molecular formula C16H18F3NOS B2977200 3-(methylsulfanyl)-8-[2-(trifluoromethyl)benzoyl]-8-azabicyclo[3.2.1]octane CAS No. 1788773-89-6

3-(methylsulfanyl)-8-[2-(trifluoromethyl)benzoyl]-8-azabicyclo[3.2.1]octane

Cat. No.: B2977200
CAS No.: 1788773-89-6
M. Wt: 329.38
InChI Key: NLDKIZIAJNUMQV-UHFFFAOYSA-N
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Description

3-(Methylsulfanyl)-8-[2-(trifluoromethyl)benzoyl]-8-azabicyclo[3.2.1]octane is a bicyclic tertiary amine derivative featuring a methylsulfanyl (SMe) group at the 3-position and a 2-(trifluoromethyl)benzoyl moiety at the 8-position of the azabicyclo[3.2.1]octane scaffold. This compound belongs to a class of tropane analogs, which are structurally characterized by their bridged bicyclic framework.

Properties

IUPAC Name

(3-methylsulfanyl-8-azabicyclo[3.2.1]octan-8-yl)-[2-(trifluoromethyl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18F3NOS/c1-22-12-8-10-6-7-11(9-12)20(10)15(21)13-4-2-3-5-14(13)16(17,18)19/h2-5,10-12H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLDKIZIAJNUMQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1CC2CCC(C1)N2C(=O)C3=CC=CC=C3C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18F3NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(methylsulfanyl)-8-[2-(trifluoromethyl)benzoyl]-8-azabicyclo[3.2.1]octane typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the intramolecular [3 + 2] nitrone cycloaddition reaction. This method is highly regio- and diastereoselective, allowing for the efficient formation of the bicyclic scaffold . The reaction conditions are generally mild and do not require a catalyst, making the process operationally simple and efficient.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions to maximize yield and purity, as well as employing scalable techniques such as continuous flow chemistry.

Chemical Reactions Analysis

Types of Reactions

3-(methylsulfanyl)-8-[2-(trifluoromethyl)benzoyl]-8-azabicyclo[3.2.1]octane can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the benzoyl moiety can be reduced to form alcohols.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(methylsulfanyl)-8-[2-(trifluoromethyl)benzoyl]-8-azabicyclo[3.2.1]octane has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 3-(methylsulfanyl)-8-[2-(trifluoromethyl)benzoyl]-8-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, potentially inhibiting or modulating their activity. The trifluoromethyl group can enhance the compound’s binding affinity and stability, while the methylsulfanyl group can participate in redox reactions, further influencing its biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The azabicyclo[3.2.1]octane core is a versatile scaffold modified for diverse pharmacological applications. Below is a systematic comparison of the target compound with structurally related derivatives:

Substituent Variations at the 3-Position

Compound Name 3-Substituent Key Properties Reference
Target Compound Methylsulfanyl (SMe) Moderate lipophilicity; oxidation-sensitive
3-[Bis(4-fluorophenyl)methoxy]-8-methyl-... Bis(4-fluorophenyl)methoxy Bulky, electron-withdrawing; enhanced receptor affinity
3-(Pyridin-2-ylsulfanyl)-8-aza... Pyridinylsulfanyl Polarizable; potential for π-π interactions
3-(2-Diphenylmethoxyethylidenyl)-8-... Diphenylmethoxyethylidenyl Rigid, conjugated system; improved fluorescence properties

Substituent Variations at the 8-Position

Compound Name 8-Substituent Key Properties Reference
Target Compound 2-(Trifluoromethyl)benzoyl High lipophilicity; metabolic resistance to hydrolysis
8-(Cyclopropylmethyl)-3-[2-bis(4-F)... Cyclopropylmethyl Small alkyl group; increased steric accessibility
8-(4-Fluorobenzyl)-3-[2-bis(4-F)... 4-Fluorobenzyl Fluorine enhances bioavailability; moderate polarity
8-[4-(1,3-Thiazol-2-yloxy)benzoyl]-3... 4-(Thiazol-2-yloxy)benzoyl Heterocyclic moiety; potential kinase inhibition

Pharmacological and Physicochemical Properties

  • Lipophilicity : The trifluoromethyl group in the target compound increases logP compared to derivatives with hydroxyl or amine groups (e.g., 8-Methyl-3-[4-(trifluoromethyl)phenyl]-8-azabicyclo[3.2.1]octan-3-ol ).
  • Metabolic Stability : Methylsulfanyl groups are susceptible to oxidative metabolism, unlike fluorinated or benzyl-protected analogs (e.g., 3-[Bis(4-fluorophenyl)methoxy]-8-methyl-... ).
  • Synthetic Accessibility : The benzoyl group at the 8-position can be introduced via Friedel-Crafts acylation, similar to methods used for diphenylmethoxyethylidenyl derivatives .

Biological Activity

3-(methylsulfanyl)-8-[2-(trifluoromethyl)benzoyl]-8-azabicyclo[3.2.1]octane is a complex organic compound that belongs to the class of bicyclic amines. Its unique structure, characterized by a bicyclic framework and specific substituents, suggests potential biological activity, particularly in the context of neurotransmitter modulation and receptor interactions.

Research indicates that compounds similar to this compound may interact with various neurotransmitter transporters, including the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET). These interactions can lead to significant pharmacological effects, including modulation of mood, cognition, and reward pathways.

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components:

  • Bicyclic Structure : The bicyclic nature allows for specific interactions with receptor sites.
  • Substituents : The presence of the methylsulfanyl and trifluoromethyl groups can enhance lipophilicity and receptor affinity.

A study on related azabicyclo compounds showed that modifications at the 8-position significantly affected binding affinity at DAT and SERT, suggesting that similar modifications could be beneficial for optimizing the biological activity of this compound .

In Vitro Studies

In vitro studies have demonstrated that derivatives of azabicyclo compounds exhibit varying degrees of inhibition at DAT and SERT:

CompoundDAT K(i) (nM)SERT K(i) (nM)Selectivity Ratio (SERT/DAT)
22e4.042401060
22g3.953001358

These findings suggest that specific structural modifications can lead to compounds with high selectivity for one transporter over another, which is crucial for minimizing side effects in therapeutic applications .

Antidepressant Activity

A notable case study involved the evaluation of azabicyclo derivatives for their antidepressant-like effects in animal models. The study found that certain derivatives significantly reduced immobility time in the forced swim test, indicating potential antidepressant activity. The mechanism was hypothesized to involve enhanced serotonergic and dopaminergic transmission through inhibition of SERT and DAT .

Neuroprotective Effects

Another investigation focused on the neuroprotective properties of azabicyclo derivatives in models of neurodegeneration. Results indicated that these compounds could protect neuronal cells from apoptosis induced by oxidative stress, likely through modulation of key signaling pathways associated with cell survival .

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